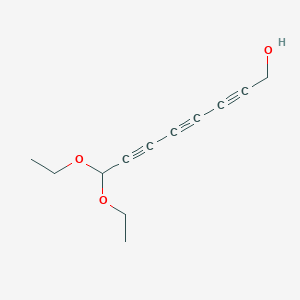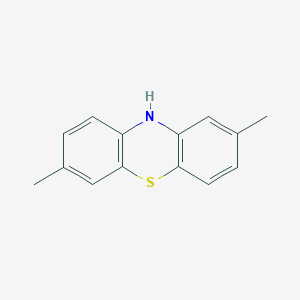![molecular formula C13H11Cl2NO3S B14637637 1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide CAS No. 55688-30-7](/img/structure/B14637637.png)
1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenoxy group and a methanesulfonamide group, making it a valuable substance for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide typically involves the reaction of 4-chlorophenol with 2-chlorobenzoyl chloride to form 2-(4-chlorophenoxy)benzoyl chloride. This intermediate is then reacted with methanesulfonamide in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often include maintaining a temperature range of 0-5°C to ensure the stability of the intermediates and the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include various substituted phenoxy derivatives.
Oxidation: Products include sulfonic acids and chlorinated phenols.
Reduction: Products include reduced sulfonamide derivatives.
Scientific Research Applications
1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs with antimicrobial properties.
Industry: Used in the production of agrochemicals, such as fungicides and herbicides.
Mechanism of Action
The mechanism of action of 1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in the biosynthesis of essential cellular components, such as sterols in fungi.
Pathways Involved: It inhibits the enzyme sterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes.
Comparison with Similar Compounds
Similar Compounds
Difenoconazole: A fungicide with a similar structure and mechanism of action, used in agriculture to control fungal diseases.
Fluconazole: An antifungal medication used in medicine, with a similar mechanism of action but different chemical structure.
Uniqueness
1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide is unique due to its specific combination of a chlorophenoxy group and a methanesulfonamide group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications in different fields make it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
55688-30-7 |
|---|---|
Molecular Formula |
C13H11Cl2NO3S |
Molecular Weight |
332.2 g/mol |
IUPAC Name |
1-chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide |
InChI |
InChI=1S/C13H11Cl2NO3S/c14-9-20(17,18)16-12-3-1-2-4-13(12)19-11-7-5-10(15)6-8-11/h1-8,16H,9H2 |
InChI Key |
UBHOQKCZRHMXMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)CCl)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(4-Methoxyphenyl)buta-1,3-dien-1-yl]benzonitrile](/img/structure/B14637573.png)
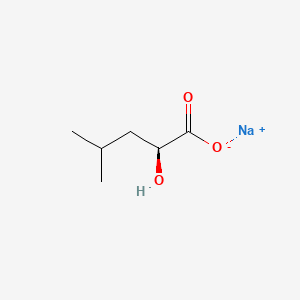
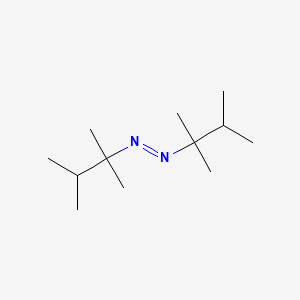
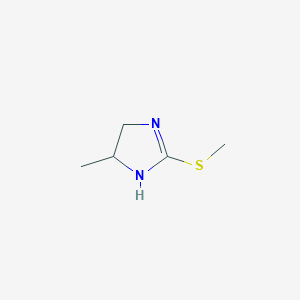
![Morpholine, 4-[1-(4-nitrophenyl)ethenyl]-](/img/structure/B14637603.png)
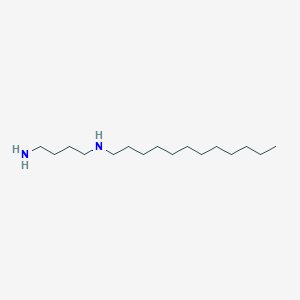
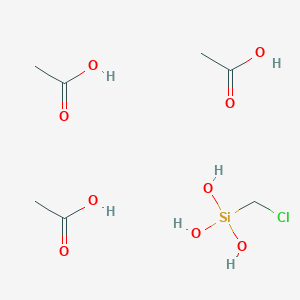
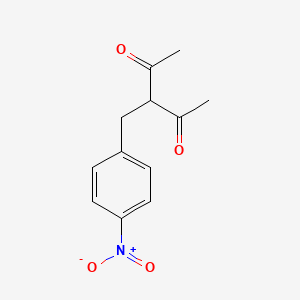
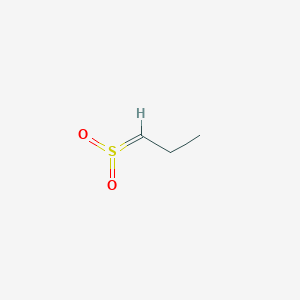
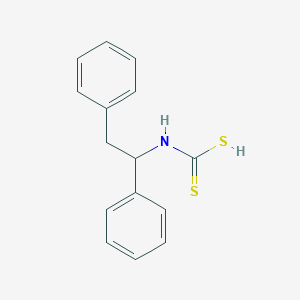
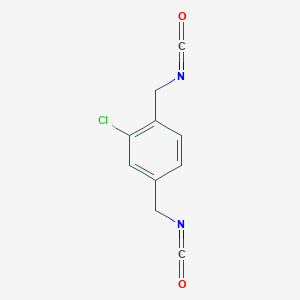
![Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl-](/img/structure/B14637646.png)
